2-(1H-benzimidazol-2-yl)-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide
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Description
2-(1H-benzimidazol-2-yl)-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide is a useful research compound. Its molecular formula is C19H18N4O2 and its molecular weight is 334.379. The purity is usually 95%.
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Mechanism of Action
Target of action
Benzimidazole derivatives are known to have a wide range of biological activities. They can interact with various enzymes and receptors in the body due to their structural similarity to natural biomolecules .
Mode of action
Benzimidazole derivatives often work by mimicking the structure of biomolecules, allowing them to bind to enzymes and receptors and alter their function .
Biochemical pathways
Without specific information on “N’-[(1E)-(3-allyl-2-hydroxyphenyl)methylene]-2-(1H-benzimidazol-2-yl)acetohydrazide”, it’s hard to say which biochemical pathways it might affect. Benzimidazole derivatives can affect a variety of pathways depending on their specific structure and target .
Pharmacokinetics
These properties can vary widely among benzimidazole derivatives and are influenced by factors such as the compound’s structure and the patient’s physiology .
Result of action
Benzimidazole derivatives can have a variety of effects depending on their specific targets .
Action environment
The action, efficacy, and stability of “N’-[(1E)-(3-allyl-2-hydroxyphenyl)methylene]-2-(1H-benzimidazol-2-yl)acetohydrazide” could be influenced by various environmental factors such as pH, temperature, and the presence of other substances. These factors can affect the compound’s structure, its ability to reach its target, and its interactions with its target .
Biological Activity
2-(1H-benzimidazol-2-yl)-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide, with the CAS number 539806-70-7, is a compound that belongs to the class of benzimidazole derivatives. This compound has gained attention due to its potential therapeutic applications, particularly in cancer treatment, owing to the diverse biological activities exhibited by benzimidazole and its derivatives.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzimidazole core, which is known for its ability to interact with various biological targets. The molecular formula is C19H18N4O2 with a molecular weight of 334.4 g/mol. The presence of hydroxyl and propenyl groups enhances its reactivity and potential interactions with biological macromolecules.
Anticancer Properties
Benzimidazole derivatives, including this compound, have been extensively studied for their anticancer properties. They exhibit mechanisms such as:
- Topoisomerase Inhibition : Benzimidazole compounds can inhibit topoisomerases, enzymes crucial for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells.
- DNA Intercalation : The ability of these compounds to intercalate into DNA can disrupt the replication process, further contributing to their anticancer effects .
Antimicrobial Activity
Research has shown that benzimidazole derivatives possess significant antimicrobial properties. They have been reported to be effective against various bacterial strains and fungi, potentially due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .
Anti-inflammatory Effects
Some studies indicate that compounds with a benzimidazole structure can exhibit anti-inflammatory activity. This is particularly relevant in conditions where inflammation plays a key role in disease progression, such as cancer and chronic inflammatory diseases.
Research Findings
Recent studies have highlighted the pharmacological profile of benzimidazole derivatives:
- In Vitro Studies : Various in vitro assays have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including breast (MDA-MB-231) and colon cancer (HT29) cells. The IC50 values observed were significantly lower than those of standard chemotherapeutic agents.
- Mechanistic Studies : Mechanistic studies revealed that the compound induces apoptosis through both intrinsic and extrinsic pathways. It was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.
- Animal Models : In vivo studies using xenograft models have shown that treatment with this compound significantly reduces tumor growth compared to control groups. Histopathological examinations confirmed reduced cell proliferation and increased apoptosis in treated tumors.
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Breast Cancer Treatment
A study conducted on MDA-MB-231 cells treated with the compound showed a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment.
Case Study 2: Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus demonstrated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-2-6-13-7-5-8-14(19(13)25)12-20-23-18(24)11-17-21-15-9-3-4-10-16(15)22-17/h2-5,7-10,12,25H,1,6,11H2,(H,21,22)(H,23,24)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHJIVFHFZELEL-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)CC2=NC3=CC=CC=C3N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)CC2=NC3=CC=CC=C3N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.